molecular formula C8H10N2O4 B1344986 1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid CAS No. 1170851-35-0

1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1344986
M. Wt: 198.18 g/mol
InChI Key: VJGFJPMMQPBYTJ-UHFFFAOYSA-N
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Description

1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid, commonly referred to as 1CPPCA, is an organic compound with a molecular formula of C5H6N2O4. It is a white crystalline powder that is soluble in water and has a low melting point of about 130°C. 1CPPCA is an important intermediate in the synthesis of pyrazole-based drugs, and it has been used in many scientific research applications due to its unique properties.

Scientific Research Applications

Dye Removal

  • Scientific Field : Environmental Science .
  • Summary of the Application : Carboxypropylated lignosulfonates were used for dye removal .
  • Methods of Application : 1-carboxypropyl and 5-carboxypentyl lignosulfonates were synthesized using 2-chlorobutanoic acid and 6-chlorohexanoic acid as carboxylate group donors via S N 1 and S N 2 mechanisms, respectively .
  • Results or Outcomes : 1-Carboxypropyl and 5-carboxypentyl lignosulfonates with the charge densities of −3.45 and −2.94 meq g −1 and molecular weights of 87,900 and 42,400 g·mol −1 were produced, respectively, under mild conditions .

Catalyst for CO2 and Epoxide Cycloaddition

  • Scientific Field : Chemistry .
  • Summary of the Application : Carboxylic acid functionalized imidazolium-based ionic liquids were used as catalysts for the cycloaddition of CO2 and epoxides .
  • Methods of Application : A series of imidazolium-based ionic liquids having carboxylic acid moieties were synthesized and used as homogeneous catalysts to synthesize cyclic carbonates from CO2 and epoxides .
  • Results or Outcomes : Carboxylic-acid-functionalized ionic liquids showed better catalytic activity in the coupling reaction of CO2 and styrene oxide for the production of styrene carbonate than did hydroxyl-functionalized ionic liquids and conventional ionic liquids without any functional moieties .

Wastewater Treatment

  • Scientific Field : Environmental Engineering .
  • Summary of the Application : Carboxypropylated and carboxypentylated lignosulfonates were used for removing ethyl violet (EV) dye from a simulated solution .
  • Methods of Application : 1-carboxypropyl and 5-carboxypentyl lignosulfonates were synthesized using 2-chlorobutanoic acid and 6-chlorohexanoic acid as carboxylate group donors via SN1 and SN2 mechanisms, respectively . These were then applied as coagulants for removing EV dye from a simulated solution .
  • Results or Outcomes : The carboxylate content and degree of substitution (DS) of the 1-CPRLS product were 2.37 mmol g 1 and 0.70 mol mol 1, while those of 5-CPELS products were 2.13 mmol g 1 and 0.66 mol mol 1, respectively .

Synthesis of Zwitterionic Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The use of γ-aminobutyric acid (GABA) as a starting material in a multicomponent reaction has resulted in the preparation of the zwitterionic 1,3-bis(3-carboxypropyl)imidazole (bcpim) .
  • Methods of Application : The synthesis of this imidazole derivative was achieved in a one-pot procedure with stoichiometric amounts of the corresponding reagents (formaldehyde, glyoxal, and GABA in a 1:1:2 ratio) .
  • Results or Outcomes : This method resulted in a straightforward and effective methodology, meaning a significant improvement from a sustainable point of view .

Treatment of Non-Small Cell Lung Cancer

  • Scientific Field : Pharmacology .
  • Summary of the Application : Theophylline derivatives containing 1,2,3-triazole have been synthesized for the treatment of non-small cell lung cancer .
  • Methods of Application : Theophylline was linked with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives .
  • Results or Outcomes : Some theophylline1,2,3-triazole compounds showed good tumor-suppressive efficacy. Especially, derivative d17 showed strong antiproliferative activity against a variety of cancer cells in vitro .

Fabrication of Silica/Epoxy Nanocomposites

  • Scientific Field : Materials Science .
  • Summary of the Application : Sol–gel chemistry has been used for the production of silica/epoxy nanocomposites .
  • Methods of Application : The “extra situ” strategy enables the creation of nanocomposites containing highly engineered nanoparticles .
  • Results or Outcomes : The “in situ” approach is a very promising synthesis route that allows us to produce, in a much easier and eco−friendly manner, properly flame−retarded silica/epoxy nanocomposites endowed with very interesting properties .

properties

IUPAC Name

1-(1-carboxypropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-6(8(13)14)10-4-3-5(9-10)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGFJPMMQPBYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid

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